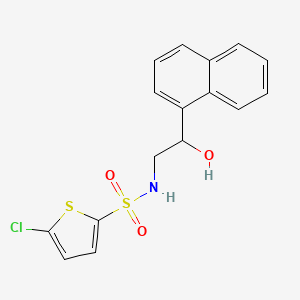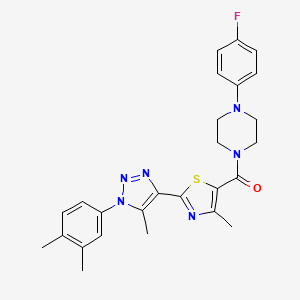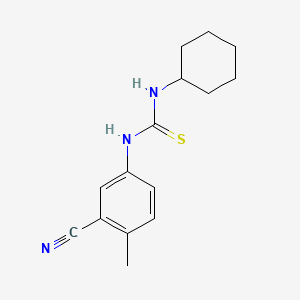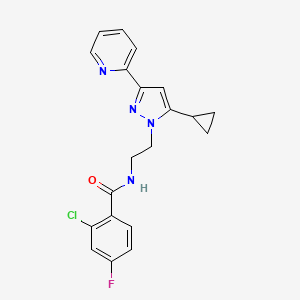![molecular formula C9H16N2O B2753434 (3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one CAS No. 2567489-62-5](/img/structure/B2753434.png)
(3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one” is a chemical compound with the CAS Number: 2567489-62-5 . It has a unique structure that holds potential for various applications.
Molecular Structure Analysis
The molecular weight of “(3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one” is 168.24 . The IUPAC name is ®-3-methyl-2,8-diazaspiro [4.5]decan-1-one . The InChI code is 1S/C9H16N2O/c1-7-6-9 (8 (12)11-7)2-4-10-5-3-9/h7,10H,2-6H2,1H3, (H,11,12)/t7-/m1/s1 .Physical And Chemical Properties Analysis
“(3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one” is a powder . The storage temperature is 4 degrees Celsius .科学的研究の応用
Clinical Studies of Buspirone
Buspirone, a compound with structural similarities to "(3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one," is utilized as an antianxiety agent, compared to benzodiazepines. Clinical trials involving over 1,000 anxious outpatients have shown that buspirone is effective in treating anxiety, with less impairment in cognition or motor performance and lower abuse liability compared to benzodiazepines (Schuckit, 1984).
Chitosan and Antimicrobial Potential
Chitosan, a biopolymer with a unique chemical structure, demonstrates a wide range of applications due to its biocompatibility and antimicrobial properties. It's increasingly used in food and pharmaceutical formulations, underlining the importance of compounds with specific structural features for biomedical applications (Raafat & Sahl, 2009).
DNA-Encoded Libraries in Drug Development
DNA-encoded chemical libraries (DECLs), which may include structures similar to "(3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one," are pivotal in drug discovery, demonstrating the potential to afford hits suitable for further development. This underscores the role of complex organic compounds in pharmaceutical research (Franzini & Randolph, 2016).
Tetrahydroisoquinolines in Therapeutics
Compounds like 1,2,3,4-Tetrahydroisoquinoline, which share structural characteristics with "(3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one," are explored for their therapeutic activities, including cancer and central nervous system disorders. This highlights the medicinal relevance of such chemical frameworks in the development of new therapeutic agents (Singh & Shah, 2017).
Safety and Hazards
The safety information includes the following pictograms: GHS07 . The signal word is "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
作用機序
Target of Action
The primary target of (3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, a type of programmed cell death . This pathway plays a significant role in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Mode of Action
(3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one interacts with RIPK1, inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway . The compound forms hydrogen bonds with the backbone amino hydrogen atom of Asp156, a critical residue for RIPK1 activation .
Biochemical Pathways
The inhibition of RIPK1 disrupts the necroptosis signaling pathway . Necroptosis is characterized by cell swelling, plasma membrane rupture, and the release of cellular contents . It is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream of death receptor signaling, serine/threonine kinases, RIPK1 and RIPK3, as well as mixed lineage kinase domain-like (MLKL), are key components in the necroptosis signaling pathway .
Pharmacokinetics
The pharmacokinetic properties of (3R)-3-Methyl-2,8-diazaspiro[4One of its derivatives, compound 41, has been shown to exhibit prominent inhibitory activity against ripk1 with an ic50 value of 92 nm
Result of Action
The inhibition of RIPK1 by (3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one leads to a significant anti-necroptotic effect . For instance, compound 41, a derivative of (3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one, showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .
特性
IUPAC Name |
(3R)-3-methyl-2,8-diazaspiro[4.5]decan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-7-6-9(8(12)11-7)2-4-10-5-3-9/h7,10H,2-6H2,1H3,(H,11,12)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZKUQXTVRELEX-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCNCC2)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2(CCNCC2)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2753352.png)
![N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2753354.png)


![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2753359.png)
![2-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2753361.png)



![2-(1H-indol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2753368.png)
![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2753370.png)

![2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pu rinyl)acetamide](/img/structure/B2753372.png)
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2753374.png)